molecular formula C11H13NO3 B3364233 3-(Pyrrolidin-3-yloxy)-benzoic acid CAS No. 1123169-10-7

3-(Pyrrolidin-3-yloxy)-benzoic acid

Cat. No.: B3364233
CAS No.: 1123169-10-7
M. Wt: 207.23 g/mol
InChI Key: IEHDFKDPQMSFBK-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-3-yloxy)-benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyrrolidine ring via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-3-yloxy)-benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with pyrrolidine in the presence of a suitable activating agent. One common method is to use a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ether bond between the benzoic acid and the pyrrolidine ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-3-yloxy)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

    Reduction: The carboxyl group can be reduced to an alcohol or aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron (Fe) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoic acid moiety would yield carboxylate derivatives, while reduction could produce alcohols or aldehydes.

Scientific Research Applications

3-(Pyrrolidin-3-yloxy)-benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Pyrrolidin-3-yloxy)-benzoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance binding affinity and selectivity due to its three-dimensional structure and electronic properties .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines share structural similarities and are used in similar applications.

    Benzoic acid derivatives: Compounds such as 4-hydroxybenzoic acid and 3,4-dihydroxybenzoic acid have similar functional groups and reactivity.

Uniqueness

3-(Pyrrolidin-3-yloxy)-benzoic acid is unique due to the combination of the pyrrolidine ring and the benzoic acid moiety, which provides distinct chemical and biological properties. This combination allows for specific interactions with biological targets and can be tailored for various applications in research and industry .

Properties

IUPAC Name

3-pyrrolidin-3-yloxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-11(14)8-2-1-3-9(6-8)15-10-4-5-12-7-10/h1-3,6,10,12H,4-5,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHDFKDPQMSFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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